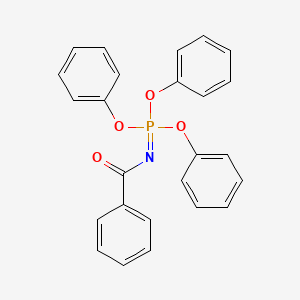![molecular formula C30H36N2O2 B14949766 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{N}'-[(1{E})-1-BIPHENYL-4-YLETHYLIDENE]-2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETOHYDRAZIDE: is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a tetramethylbutyl phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {N}'-[(1{E})-1-BIPHENYL-4-YLETHYLIDENE]-2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETOHYDRAZIDE typically involves the condensation of biphenyl-4-carbaldehyde with 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, it may be used as a probe to study molecular interactions and pathways.
Industry: In industrial applications, the compound can be used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism by which {N}'-[(1{E})-1-BIPHENYL-4-YLETHYLIDENE]-2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETOHYDRAZIDE
- N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness: The uniqueness of {N}'-[(1{E})-1-BIPHENYL-4-YLETHYLIDENE]-2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETOHYDRAZIDE lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C30H36N2O2 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[(E)-1-(4-phenylphenyl)ethylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C30H36N2O2/c1-22(23-12-14-25(15-13-23)24-10-8-7-9-11-24)31-32-28(33)20-34-27-18-16-26(17-19-27)30(5,6)21-29(2,3)4/h7-19H,20-21H2,1-6H3,(H,32,33)/b31-22+ |
InChI Key |
GBFVQWBXRYJELZ-DFKUXCBWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)/C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-{[{(2E)-2-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinyl}(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B14949685.png)
![2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether](/img/structure/B14949688.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B14949700.png)
![[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14949701.png)
![N'-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14949714.png)
![1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione](/img/structure/B14949720.png)
![3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14949722.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)naphthalen-2-yl]acetamide](/img/structure/B14949726.png)
![2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B14949735.png)
![9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B14949742.png)
![2-[(5-{(E)-[(cyanoacetyl)hydrazono]methyl}-2-furyl)thio]-N-phenylacetamide](/img/structure/B14949743.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14949747.png)
![(2E)-2-cyano-3-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14949748.png)

